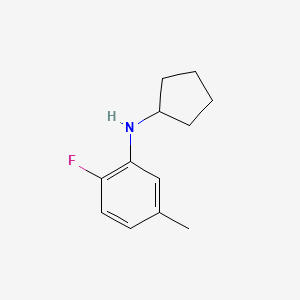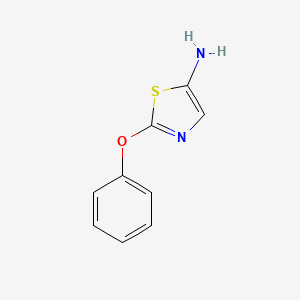![molecular formula C10H21NO2 B13285569 2-[(Oxan-4-ylmethyl)amino]butan-1-ol](/img/structure/B13285569.png)
2-[(Oxan-4-ylmethyl)amino]butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Oxan-4-ylmethyl)amino]butan-1-ol is an organic compound with the molecular formula C10H21NO2 and a molecular weight of 187.28 g/mol . It is a derivative of butanol and contains an oxane ring, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Oxan-4-ylmethyl)amino]butan-1-ol typically involves the reaction of oxan-4-ylmethylamine with butan-1-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(Oxan-4-ylmethyl)amino]butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of various substituted amines.
Scientific Research Applications
2-[(Oxan-4-ylmethyl)amino]butan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Oxan-4-ylmethyl)amino]butan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Butanol, 2-amino-: A similar compound with a simpler structure, lacking the oxane ring.
2-Amino-1-butanol: Another related compound with similar functional groups but different structural arrangement.
Uniqueness
2-[(Oxan-4-ylmethyl)amino]butan-1-ol is unique due to the presence of the oxane ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications .
Properties
Molecular Formula |
C10H21NO2 |
|---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
2-(oxan-4-ylmethylamino)butan-1-ol |
InChI |
InChI=1S/C10H21NO2/c1-2-10(8-12)11-7-9-3-5-13-6-4-9/h9-12H,2-8H2,1H3 |
InChI Key |
YDBCWNHJJGOSPS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NCC1CCOCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



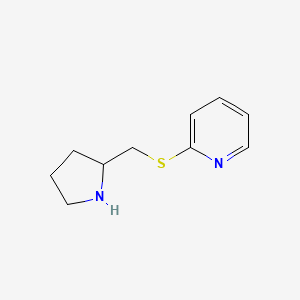
![2-Bromo-6-{[(1-hydroxypropan-2-yl)amino]methyl}phenol](/img/structure/B13285503.png)

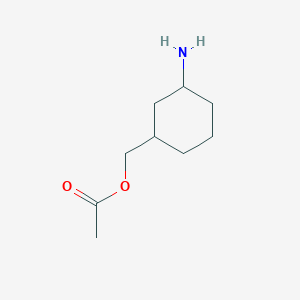
amine](/img/structure/B13285525.png)

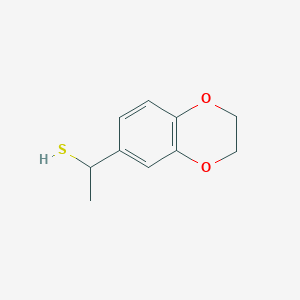
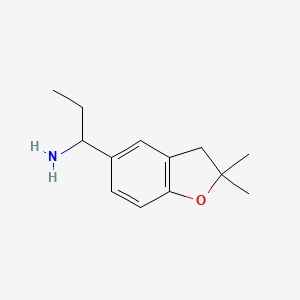

![{4-[(2-Methylpropyl)amino]piperidin-4-yl}methanol](/img/structure/B13285546.png)
